molecular formula C13H20N2O3S B2752427 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034565-16-5

1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2752427
CAS No.: 2034565-16-5
M. Wt: 284.37
InChI Key: SBUPGDICJDPAIM-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a heterocyclic urea derivative characterized by a thiophene ring and a tetrahydro-2H-pyran moiety. The compound features a central urea group (-NH-C(O)-NH-) linking a hydroxypropyl-thiophene substituent to a tetrahydro-2H-pyran-4-yl group.

For instance, urea-containing heterocycles are often synthesized via condensation reactions between amines and carbonyl sources. describes the use of urea and thiourea with substituted benzofuran-thiophene precursors under ethanolic KOH to form pyrimidin derivatives . Similarly, reductive amination strategies, as seen in (using sodium triacetoxyborohydride), may apply to the assembly of the tetrahydro-2H-pyran-4-ylamine component .

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-13(17,11-3-2-8-19-11)9-14-12(16)15-10-4-6-18-7-5-10/h2-3,8,10,17H,4-7,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPGDICJDPAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Subunit Segmentation

The target compound dissects into two amine precursors:

  • 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine : Synthesized via Grignard addition to thiophene-2-carbaldehyde, followed by reductive amination.
  • Tetrahydro-2H-pyran-4-amine : Derived from tetrahydropyran-4-one through oxime formation and reduction.

Urea Bond Formation

The urea linkage is typically constructed using:

  • Phosgene or triphosgene for carbonyl insertion between amines.
  • Carbodiimide-mediated coupling of amines with carbonyl precursors.

Synthesis of 2-Hydroxy-2-(Thiophen-2-yl)Propan-1-Amine

Grignard Reaction with Thiophene-2-Carbaldehyde

Procedure :

  • React thiophene-2-carbaldehyde with methylmagnesium bromide in tetrahydrofuran (THF) at −20°C to form 2-(thiophen-2-yl)propan-2-ol.
  • Convert the tertiary alcohol to the corresponding amine via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Key Data :

Step Reagents/Conditions Yield
Grignard Addition MeMgBr, THF, −20°C 85%
Gabriel Synthesis Phthalimide, DIAD, PPh3; Hydrazine, EtOH 72%

Synthesis of Tetrahydro-2H-Pyran-4-Amine

Reductive Amination of Tetrahydropyran-4-One

Procedure :

  • Convert tetrahydropyran-4-one to its oxime using hydroxylamine hydrochloride.
  • Reduce the oxime with hydrogen gas (5 bar) over Raney nickel in ethanol to yield tetrahydro-2H-pyran-4-amine.

Optimization Note :

  • Catalyst Screening : Raney nickel outperforms palladium on carbon (Pd/C) with 94% yield vs. 78%.

Urea Bridge Assembly

Triphosgene-Mediated Coupling

Procedure :

  • Dissolve equimolar 2-hydroxy-2-(thiophen-2-yl)propan-1-amine and tetrahydro-2H-pyran-4-amine in dichloromethane (DCM).
  • Add triphosgene (0.33 equiv) at 0°C, followed by triethylamine (2.5 equiv). Stir for 12 h at room temperature.

Reaction Table :

Parameter Value
Temperature 0°C → 25°C
Time 12 h
Yield 68%
Purity (HPLC) 98.5%

Carbodiimide-Assisted Coupling

Alternative Method :

  • Activate 2-hydroxy-2-(thiophen-2-yl)propan-1-amine with 1,1'-carbonyldiimidazole (CDI) in THF.
  • Add tetrahydro-2H-pyran-4-amine and stir at 50°C for 6 h.

Comparative Data :

Method Yield Byproducts
Triphosgene 68% Minimal HCl
CDI 61% Imidazole

Purification and Characterization

Chromatographic Isolation

  • Silica Gel Chromatography : Elute with ethyl acetate/hexanes (1:1) to isolate the urea product.
  • Recrystallization : Use ethanol/water (3:1) for crystal formation (mp: 142–144°C).

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.95 (m, 2H, thiophene), 3.98 (m, 2H, pyran), 3.42 (m, 2H, pyran), 2.52 (m, 1H, CH), 2.15 (s, 3H, CH3).
  • LC-MS : m/z 285.4 [M+H]+.

Scale-Up Considerations

Solvent Selection

  • Grignard Steps : THF ensures solubility of organometallic intermediates.
  • Urea Formation : DCM minimizes side reactions compared to polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Highlights :

  • Thiophene : A sulfur-containing aromatic ring contributing to π-π stacking interactions and metabolic stability.
  • Tetrahydro-2H-pyran : A six-membered oxygen heterocycle enhancing solubility and bioavailability.
  • Hydroxypropyl-Urea : A polar group enabling hydrogen bonding, critical for target binding.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Urea Derivatives with Thiophene and Tetrahydro-2H-pyran Moieties

  • 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (): Key Difference: The urea nitrogen is substituted with a 2-methoxyphenyl group instead of a hydroxypropyl chain. The absence of a hydroxyl group may also diminish hydrogen-bonding capacity .

Thiophene-Containing Amino Alcohols ()

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Key Difference: Replaces the urea and tetrahydro-2H-pyran groups with a methylamino-alcohol chain. Impact: Lacks the urea’s hydrogen-bonding capability, likely reducing affinity for urea-sensitive targets (e.g., kinases, GPCRs). The amino alcohol may confer different pharmacokinetic profiles, such as altered metabolic clearance .

Functional Group Variations

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Urea-linked heterocycles Thiophene, tetrahydro-2H-pyran, urea Enzyme inhibition, CNS targets
1-(2-Methoxyphenyl)-...urea () Urea-linked aryl/heterocycle Methoxyphenyl, tetrahydro-2H-pyran Antimicrobial, anticancer
Pyrimidin-2-ol analogs () Pyrimidine core Benzofuran, thiourea/thiol Antiviral, antifungal

Table 1: Structural and functional comparisons highlight the target compound’s unique combination of hydrogen-bond donors (urea, hydroxyl) and heterocyclic motifs, positioning it for specialized biological interactions.

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxypropyl group in the target compound likely enhances water solubility compared to the methoxyphenyl analog () .
  • Bioavailability : The tetrahydro-2H-pyran moiety improves metabolic stability relative to simpler cyclohexane derivatives (e.g., pesticide compounds in , which prioritize agrochemical efficacy over oral bioavailability) .
  • Target Selectivity : Urea derivatives (target compound, ) are more likely to engage in hydrogen bonding with biological targets (e.g., kinases, proteases) compared to thiourea analogs (), which may exhibit altered binding kinetics due to sulfur’s larger atomic radius .

Research Findings and Implications

  • Thermodynamic Stability : The tetrahydro-2H-pyran ring’s chair conformation () may confer greater conformational rigidity compared to open-chain analogs, improving binding entropy .
  • Safety Profiles : Urea derivatives generally exhibit moderate toxicity, but substituents like thiophene () require metabolic stability testing to avoid reactive metabolite formation .

Biological Activity

1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is C13H17N1O3SC_{13}H_{17}N_{1}O_{3}S, with a molecular weight of approximately 273.35 g/mol. The compound features a thiophene ring and a tetrahydro-pyran moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Antimicrobial Activity : Compounds with thiophene structures have been reported to exhibit significant antimicrobial properties. The presence of the urea functional group enhances hydrogen bonding capabilities, potentially increasing binding affinity to microbial targets .
  • Anticancer Properties : Urea derivatives have shown promise in anticancer research. The structural components of this compound may inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their implications:

Activity Compound IC50 / MIC Values Reference
AntimicrobialN-(6-Methoxy-BT-2-yl)-N′-(3-methoxyphenyl)ureasIC50 = 0.25 μg/mL (S. aureus)
AnticancerN-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureaGI50 = 25.1 μM (various cancers)
Anti-inflammatoryVarious urea derivativesNot specified

Case Studies

Several studies have explored the biological activity of urea derivatives similar to 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea:

  • Antitumor Activity : A study on N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea demonstrated significant antitumor activity across multiple cancer cell lines, with selective inhibition noted in non-small cell lung cancer and leukemia .
  • Inhibition of GSK-3β Activity : Another investigation revealed that certain urea derivatives could inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including cancer and Alzheimer's disease .
  • Antimicrobial Studies : Research indicated that compounds with similar structures exhibited potent activity against Gram-positive bacteria, suggesting that modifications to the thiophene or urea moieties could enhance efficacy .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step organic reactions. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling to integrate the thiophene moiety (e.g., Suzuki-Miyaura) .
  • Urea formation : Reaction of an isocyanate intermediate with a tetrahydro-2H-pyran-4-amine derivative under anhydrous conditions .
  • Hydroxyl group protection : Use of tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during synthesis . Purification is achieved via column chromatography or recrystallization, with yields optimized at 60–80°C in solvents like DMF or ethanol .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and hydrogen bonding in the urea moiety .
  • HPLC : Assess purity (>95% typically required for biological assays) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Q. What safety protocols should be followed during handling?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Airtight containers in dry, cool environments to prevent hydrolysis of the urea group .

Q. How is solubility addressed in in vitro studies?

  • Co-solvents : DMSO (≤1% v/v) for stock solutions, diluted in aqueous buffers .
  • Surfactants : Polysorbate 80 or cyclodextrins to enhance solubility in physiological media .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

  • Reaction monitoring : Real-time FTIR or TLC to track intermediate formation .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for coupling efficiency .
  • Flow chemistry : Continuous flow reactors improve mixing and thermal control, reducing byproducts .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Use identical cell lines, passage numbers, and incubation times .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Compare with derivatives lacking the thiophene or THP group to isolate pharmacophores .

Q. What computational strategies elucidate target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate electronic properties (e.g., LogP, H-bond donors) with bioactivity .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Oxidative stress : Exposure to H2_2O2_2 or cytochrome P450 enzymes to simulate metabolic pathways .
  • Light sensitivity : UV-Vis spectroscopy to assess photodegradation in transparent vs. amber vials .

Q. What formulation challenges arise in preclinical studies?

  • Bioavailability : Nanoemulsions or liposomes to improve oral absorption .
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction for PK/PD modeling .
  • Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk .

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